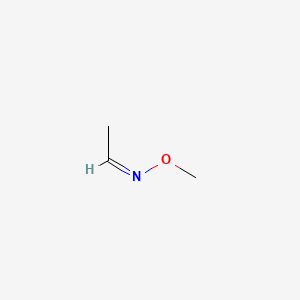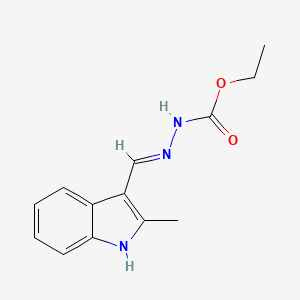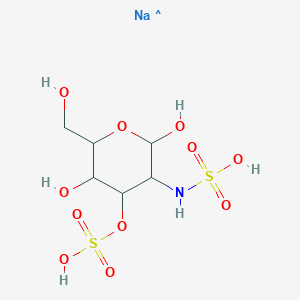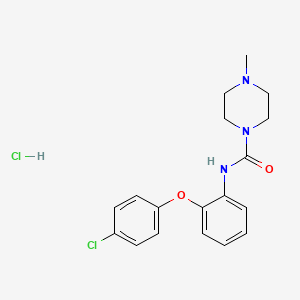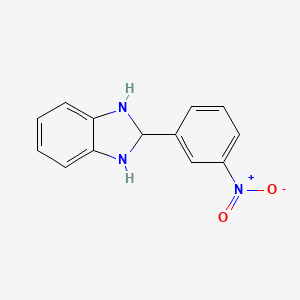
P-TOLUNITRILE-D7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Tolunitrile-D7 (also known as PTN-D7) is an isotopically labeled organic compound with a wide range of applications in scientific research. It is a derivative of toluene, a common aromatic hydrocarbon, and is synthesized in a laboratory setting. It is used in a variety of studies, including those involving biochemical and physiological effects, as well as in experiments to develop new synthetic methods. PTN-D7 is unique in that it is a stable and non-toxic compound that can be used in a variety of methods, making it a valuable tool in the laboratory.
Scientific Research Applications
Synthesis and Chemical Reactions
P-tolunitrile, a cyanobenzene derivative, is significant in organic synthesis and chemical reactions. It has been studied for its efficient synthesis through liquid phase ammoxidation of p-xylene, offering a solvent-free, one-pot procedure with high selectivity and yield under optimized conditions (Yulong, 2006). The synthesis of p-tolunitrile also explores the selective ammoxidation of methylbenzyl chlorides, showing significant advantages in terms of reaction conditions and selectivity towards mono-nitriles (Xie et al., 2010). These methods provide new pathways for preparing alkylbenzonitriles and other aromatic nitriles, highlighting the chemical versatility of p-tolunitrile in synthetic organic chemistry.
Spectroscopy and Molecular Analysis
The pulsed field ionisation—ZEKE photoelectron spectroscopy applied to p-tolunitrile has shed light on its electronic structure, revealing well-resolved anharmonic structures attributed to internal rotational motion of the methyl group in the cation (Suzuki et al., 2005). Furthermore, the vibronic spectroscopy of jet-cooled p-cyanobenzyl radical, generated from p-tolunitrile, has been used to analyze vibrational mode frequencies in the ground electronic state, facilitating a deeper understanding of the molecular dynamics and electronic transitions (Lee & Ahn, 2000).
Photocatalysis and Chemical Transformations
P-tolunitrile has been used as a substrate in studies exploring the selective oxygenation of ring-substituted toluenes with electron-withdrawing substituents. This process, facilitated by photocatalysis under specific conditions, yields corresponding aldehydes, demonstrating the role of p-tolunitrile in photocatalytic applications and the potential for selective chemical transformations (Ohkubo et al., 2003).
Theoretical and Computational Studies
Theoretical investigations, including density functional theory (DFT) and time-dependent DFT (TD-DFT), have been applied to p-tolunitrile to study its molecular structure, vibrational spectra, and hyperconjugative interactions. These studies provide insights into the conformational stability and electronic properties of p-tolunitrile, aiding in the understanding of its behavior in various chemical contexts (Janaki et al., 2013).
Mechanism of Action
Target of Action
P-TOLUNITRILE-D7, also known as 4-Cyanotoluene , is a derivative of p-Tolunitrile It’s known that nitriles, such as p-tolunitrile, often target enzymes or proteins that can catalyze their hydrolysis, leading to the formation of carboxylic acids and ammonia .
Mode of Action
A ring-substituted toluene like p-tolunitrile, which has an electron-withdrawing substituent, is known to be oxygenated by molecular oxygen to yield the corresponding aldehyde . This reaction is facilitated by a photocatalyst under photoirradiation with an Hg lamp . It’s plausible that this compound may undergo similar reactions.
Biochemical Pathways
Given its structural similarity to p-tolunitrile, it might be involved in similar biochemical transformations, such as the oxygenation process mentioned above .
Pharmacokinetics
P-Tolunitrile, for instance, is very soluble in alcohol and diethyl ether but insoluble in water . These properties could influence the ADME characteristics of this compound.
Result of Action
Based on the known reactions of p-tolunitrile, it can be inferred that the compound might lead to the production of specific aldehydes upon oxygenation . These aldehydes could further participate in various biochemical reactions, potentially influencing cellular processes.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of P-TOLUNITRILE-D7 involves the conversion of p-tolunitrile to P-TOLUNITRILE-D7 by using deuterium oxide (D2O) as a deuterium source.", "Starting Materials": [ "p-tolunitrile", "deuterium oxide (D2O)" ], "Reaction": [ "Step 1: Dissolve p-tolunitrile in deuterium oxide (D2O)", "Step 2: Heat the mixture at a temperature of 100-120°C for 24-48 hours", "Step 3: Cool the reaction mixture to room temperature", "Step 4: Isolate the product by filtration or extraction", "Step 5: Purify the product by recrystallization or chromatography" ] } | |
| 1219804-01-9 | |
Molecular Formula |
C8D7N |
Molecular Weight |
124.19 |
synonyms |
P-TOLUNITRILE-D7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


